molecular formula C36H34N2OS2 B15035715 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethanone

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethanone

Cat. No.: B15035715
M. Wt: 574.8 g/mol
InChI Key: OJICOHXHWWAWSU-UHFFFAOYSA-N
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Description

2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a thiazole ring and a quinoline derivative. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE likely involves multiple steps, including the formation of the thiazole ring and the quinoline derivative, followed by their coupling. Typical reaction conditions might include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like thionyl chloride or triphenylphosphine.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing for yield and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl group or the thiazole ring.

    Substitution: Substitution reactions might occur at various positions on the quinoline or thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of nucleophiles like amines or alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, compounds with similar structures are often explored for their potential as therapeutic agents, particularly in the treatment of diseases like cancer or infectious diseases.

Industry

Industrially, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. Molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE: A similar compound lacking the triphenylmethyl group.

    2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(PHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE: A compound with a phenylmethyl group instead of a triphenylmethyl group.

Uniqueness

The presence of the triphenylmethyl group in 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE might confer unique steric and electronic properties, potentially affecting its reactivity and biological activity.

Properties

Molecular Formula

C36H34N2OS2

Molecular Weight

574.8 g/mol

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone

InChI

InChI=1S/C36H34N2OS2/c1-26-24-35(2,3)38(33(39)25-41-34-37-21-22-40-34)32-20-19-30(23-31(26)32)36(27-13-7-4-8-14-27,28-15-9-5-10-16-28)29-17-11-6-12-18-29/h4-20,23-24H,21-22,25H2,1-3H3

InChI Key

OJICOHXHWWAWSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CSC6=NCCS6)(C)C

Origin of Product

United States

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